ethyl 2-(ethoxymethylene)-3-oxobutanoate CAS number 3788-94-1 properties
ethyl 2-(ethoxymethylene)-3-oxobutanoate CAS number 3788-94-1 properties
An In-Depth Technical Guide to Ethyl 2-(ethoxymethylene)-3-oxobutanoate (CAS 3788-94-1): Properties, Synthesis, and Applications
Introduction: A Versatile Building Block in Modern Synthesis
Ethyl 2-(ethoxymethylene)-3-oxobutanoate, registered under CAS number 3788-94-1, is a key organic intermediate that serves as a cornerstone in the synthesis of a wide array of complex molecules.[1] Also known as ethyl 2-acetyl-3-ethoxyacrylate, its unique trifunctional structure, featuring an ester, a ketone, and a reactive ethoxymethylene group, makes it an exceptionally versatile reagent for constructing heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.[1][2][3]
This guide provides an in-depth exploration of the compound's properties, synthesis, and reactivity. It is designed for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this reagent's utility. We will delve into its spectroscopic signature, detail its primary synthetic methodology with mechanistic insights, and explore its application as a powerful tool in drug discovery and materials science.
Physicochemical and Computational Properties
The physical and chemical properties of ethyl 2-(ethoxymethylene)-3-oxobutanoate dictate its handling, storage, and reactivity. The compound is typically a clear liquid, ranging in color from light yellow to orange, and should be stored in a dry, dark environment at room temperature to maintain its stability.[1][4]
| Identifier / Property | Value | Source(s) |
| CAS Number | 3788-94-1 | [1][5] |
| Molecular Formula | C₉H₁₄O₄ | [5][6][7] |
| Molecular Weight | 186.21 g/mol | [5][6][7] |
| IUPAC Name | ethyl (2Z)-2-(ethoxymethylidene)-3-oxobutanoate | [6] |
| Synonyms | Ethyl 2-acetyl-3-ethoxyacrylate, 2-(Ethoxymethylene)-3-oxo-butanoic acid ethyl ester | [2][5][8] |
| Appearance | Light yellow to orange powder, lump, or clear liquid | [1][2][9] |
| Boiling Point | ~266 °C | [1][2] |
| Density | ~1.049 g/cm³ | [1][2] |
| Refractive Index | 1.4730 to 1.4770 | [2][10] |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | [5][6] |
| logP | 1.0589 | [5] |
| Storage Conditions | Room temperature, sealed in dry, dark place | [1][2][4] |
Spectroscopic Profile: Structural Elucidation
A thorough understanding of the spectroscopic characteristics of ethyl 2-(ethoxymethylene)-3-oxobutanoate is essential for reaction monitoring and quality control.
¹H NMR Spectroscopy
Proton NMR provides definitive structural confirmation. A representative spectrum in CDCl₃ shows characteristic signals for the ethoxy and ethyl ester groups, the acetyl protons, and the vinylic proton of the ethoxymethylene moiety.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show distinct resonances for the carbonyl carbons of the ketone and ester groups, typically in the range of 198-210 ppm and slightly lower, respectively.[11] The carbons of the ethoxymethylene group and the two ethoxy groups will also be clearly identifiable.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups. The spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the conjugated ester.[11] Additionally, characteristic peaks for the C=C stretch of the double bond and C-O stretches from the ether and ester functionalities will be present.[11]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can validate the molecular formula, C₉H₁₄O₄, with high accuracy.[11] The mass spectrum will show the molecular ion peak at approximately m/z 186.21 and reveal characteristic fragmentation patterns useful for structural analysis.[5][11]
| Spectroscopic Data | Observed/Expected Characteristics | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.59-7.69 (m, 1H), 4.17-4.34 (m, 4H), 2.29-2.44 (m, 3H), 1.25-1.44 (m, 6H) | [2] |
| IR Spectroscopy | Strong C=O stretching bands (ketone and ester), C=C stretching (ethoxymethylene), C-O stretching (ether and ester) | [11] |
| Mass Spectrometry | Molecular Ion [M]⁺ at m/z ≈ 186.21 | [5][11] |
Synthesis and Mechanistic Insights
Primary Synthetic Route
The most common and industrially scalable method for synthesizing ethyl 2-(ethoxymethylene)-3-oxobutanoate is the reaction between ethyl acetoacetate and triethyl orthoformate.[1][2][3] This condensation reaction is typically facilitated by acetic anhydride, which acts as a crucial dehydrating agent.[11]
Caption: General workflow for the synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate.
Reaction Mechanism
The reaction is initiated by the formation of the enol or enolate tautomer of ethyl acetoacetate.[11] This nucleophilic enolate then attacks the electrophilic carbon of triethyl orthoformate. The process involves the elimination of ethanol, and the reaction equilibrium is driven towards the product by acetic anhydride, which scavenges the ethanol byproduct.[11] This application of Le Châtelier's principle is key to achieving high yields.[11]
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is a representative procedure based on literature methods.[1][2][3]
Materials:
-
Ethyl acetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Charging the Reactor: In a round-bottom flask, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in appropriate molar ratios (e.g., 1:1:1.2).[3]
-
Reaction: Heat the mixture with stirring to approximately 130°C for several hours (e.g., 5-12 hours).[1][3] The reaction progress can be monitored by TLC or GC analysis.
-
Removal of Volatiles: After the reaction is complete, remove the low-boiling byproducts (residual acetic anhydride, ethyl acetate, etc.) by distillation under reduced pressure.[2]
-
Final Purification: The crude product is then purified by vacuum distillation to yield the final ethyl 2-(ethoxymethylene)-3-oxobutanoate as a viscous yellow oil.[1][2] A typical reported yield is around 80%.[2]
Chemical Reactivity and Synthetic Utility
The synthetic power of ethyl 2-(ethoxymethylene)-3-oxobutanoate stems from its ability to act as a mono-, di-, and trifunctional three-carbon electrophile.[1][2] This reactivity is central to its widespread use in constructing complex molecular architectures, especially heterocycles.
Synthesis of Heterocyclic Scaffolds
This reagent is a premier precursor for a variety of heterocyclic systems.
-
Quinolines: It readily participates in Gould-Jacobs type reactions with amino-substituted compounds to form quinoline derivatives.[11]
-
Pyrazoles and Isoxazoles: It reacts with hydrazine and hydroxylamine derivatives to efficiently construct five-membered heterocycles like pyrazoles and isoxazoles, which are common motifs in pharmaceuticals.[1][11] For example, treatment with hydroxylamine hydrochloride yields ethyl 5-methylisoxazole-4-carboxylate in high yield.[11]
Caption: Representative cyclization reaction to form a pyrazole scaffold.
Other Notable Reactions
-
Schiff Base Ligands: The compound serves as a starting material for the synthesis of various Schiff base ligands, which are of significant interest in coordination chemistry.[11]
-
Alkylation: The methylene group can undergo alkylation after deprotonation with a strong base, extending its utility in carbon-carbon bond formation.[11]
Applications in Research and Drug Development
Intermediate in Pharmaceutical and Agrochemical Synthesis
The primary application of this compound is as a versatile intermediate. Its ability to readily form heterocyclic rings makes it invaluable in the synthesis of active pharmaceutical ingredients (APIs) and pesticides.[1][3]
Connection to Leflunomide and Immunomodulatory Activity
Ethyl 2-(ethoxymethylene)-3-oxobutanoate is recognized as an active metabolite of leflunomide, an immunomodulatory drug used to treat autoimmune diseases like rheumatoid arthritis.[1] This connection suggests that the compound itself may possess anti-inflammatory and immunomodulatory properties, making it a candidate for further investigation in treating conditions involving lymphocyte activation.[1]
Reported Biological Activities
Beyond its role as a synthetic precursor, the compound has demonstrated a range of biological activities in preclinical studies:
-
Antimicrobial Activity: It exhibits significant activity against both Gram-positive and Gram-negative bacteria.[1]
-
Antitumor Properties: It has shown the ability to inhibit the proliferation of certain cancer cell lines, such as human leukemic HL-60 cells.[1]
-
Antioxidant Effects: The compound has demonstrated an ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.[1]
Safety, Handling, and Storage
Ethyl 2-(ethoxymethylene)-3-oxobutanoate is considered hazardous and must be handled with appropriate precautions in a well-ventilated area or chemical fume hood.[12][13]
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| STOT - Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Handling:
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[12][13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
-
Do not eat, drink, or smoke when handling.[12]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[4][12]
-
Keep in a dark place, as the compound may be light-sensitive.[1][2]
Conclusion
Ethyl 2-(ethoxymethylene)-3-oxobutanoate is a highly valuable and versatile chemical intermediate. Its well-defined synthesis, rich reactivity profile, and proven utility in the construction of biologically relevant heterocyclic scaffolds secure its place as an essential tool for synthetic chemists. Its own demonstrated biological activities further enhance its importance, positioning it not just as a building block but as a potential lead structure in drug discovery programs. A comprehensive understanding of its properties and safe handling is paramount to fully exploiting its synthetic potential.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Comprehensive Overview.
- Benchchem (n.d.). Ethyl 2-(Ethoxymethylene)-3-oxobutanoate | CAS 3788-94-1.
- ChemScene (n.d.). 3788-94-1 | Ethyl 2-(ethoxymethylene)-3-oxobutyrate.
- Apollo Scientific (2023). Safety Data Sheet: Ethyl 2-(ethoxymethylene)acetoacetate.
- CymitQuimica (n.d.). CAS 3788-94-1: Butanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester.
- ChemicalBook (2025). Ethyl 2-(ethoxymethylene)acetoacetate | 3788-94-1.
- Sigma-Aldrich (n.d.). Ethyl 2-(ethoxymethylene)-3-oxobutanoate | 3788-94-1.
- PubChem (2023). Ethyl 2-(ethoxymethylene)-3-oxobutanoate | C9H14O4 | CID 5355337.
- Sigma-Aldrich (n.d.). Ethyl 2-(ethoxymethylene)-3-oxobutanoate.
- Santa Cruz Biotechnology, Inc. (n.d.). Ethyl 2-Acetyl-3-ethoxyacrylate | CAS 3788-94-1.
- Chemsrc (2025). CAS#:3788-94-1 | Ethyl (2E)-2-(ethoxymethylene)-3-oxobutanoate.
- Guidechem (n.d.). Ethyl 2-(ethoxymethylene)acetoacetate 3788-94-1 wiki.
- Aladdin Scientific Corporation (2025). Certificate of Analysis: Ethyl 2-Acetyl-3-ethoxyacrylate.
- BLD Pharm (n.d.). 3788-94-1|Ethyl 2-(ethoxymethylene)-3-oxobutanoate.
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